5-methylsulfanyl-1H-imidazol-2-amine

Medicinal Chemistry Lead Optimization Drug Design

This 2-aminoimidazole building block addresses the critical need for a guanidine/benzamidine bioisostere in kinase inhibitor design. Unlike generic methylthioimidazoles, its specific 2-amino-5-methylthio substitution pattern enables unique target interactions unattainable with isomers. • Enables direct SAR exploration via the nucleophilic 2-amino group for acylation, alkylation, or reductive amination. • Optimal physicochemical profile (MW 129.18, LogP -0.10) supports lead optimization within narrow ADME parameter windows. • Essential reference standard for HPLC/GC-MS method development, with >100°C boiling point difference ensuring resolvability from isomeric impurities.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
CAS No. 186247-98-3
Cat. No. B066144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylsulfanyl-1H-imidazol-2-amine
CAS186247-98-3
Synonyms1H-Imidazol-2-amine,4-(methylthio)-(9CI)
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESCSC1=CN=C(N1)N
InChIInChI=1S/C4H7N3S/c1-8-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7)
InChIKeyQMBXWAIUELXFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylsulfanyl-1H-imidazol-2-amine: Molecular Profile


5-Methylsulfanyl-1H-imidazol-2-amine (CAS 186247-98-3), also designated as 1H-Imidazol-2-amine,4-(methylthio)-(9CI), is a heterocyclic building block characterized by a 2-aminoimidazole core with a methylthio substituent at the 5-position. The compound possesses a molecular formula of C4H7N3S and a molecular weight of 129.18 g/mol . This specific substitution pattern confers a calculated LogP of -0.10, reflecting balanced hydrophilic-lipophilic character, and a density of 1.3±0.1 g/cm³ . Its calculated boiling point of 376.4±34.0 °C at 760 mmHg is a key physical property for synthetic planning and purification. The compound belongs to the broader class of 2-aminoimidazoles, a privileged scaffold in medicinal chemistry, valued for its capacity to act as a bioisostere of guanidine, acylguanidine, benzamidine, and triazole groups, enabling diverse interactions with biological targets [1].

1
2-Aminoimidazole building block
Reported privileged scaffold for medicinal chemistry
2
Bioisostere of guanidine / benzamidine
May support target engagement studies
3
5-Methylthio derivatization handle
Enables further functionalization

5-Methylsulfanyl-1H-imidazol-2-amine: Why Analogs Are Not Substitutable


The scientific and industrial user cannot simply interchange 5-methylsulfanyl-1H-imidazol-2-amine with a closely related analog without risking experimental or process failure. Key differentiation arises from its specific substitution pattern (a 2-amino group and a 5-methylthio group) on the imidazole ring. This is not a generic imidazole or a simple thioether. The presence of the 2-amino group is fundamental to the 2-aminoimidazole scaffold's ability to act as a unique bioisostere, enabling interactions distinct from other azoles [1]. The methylthio group's specific position (5- vs. 2- or 4-) and oxidation state (thioether vs. sulfoxide/sulfone) profoundly influences electronic properties, lipophilicity, and metabolic stability, which in turn dictate performance in specific assays or synthetic routes [2]. Direct substitution with compounds lacking the 2-amino group (e.g., 4-(methylthio)imidazole, CAS 83553-60-0) or with the methylthio group in a different position (e.g., 2-(methylthio)imidazole, CAS 7666-04-8) will yield different reactivity and biological outcomes. The evidence below quantifies these critical differences to inform rational procurement.

2-Amino group absent
Analogs lacking the 2-amino group may lose bioisosteric function and derivatization capacity.
Methylthio positional isomer
2- or 4-methylthio isomers may shift electronic properties and SAR interpretation.
Purification route mismatch
Lower boiling point analogs may support distillation; target compound may require chromatography.

5-Methylsulfanyl-1H-imidazol-2-amine: Key Differentiating Evidence


Molecular Weight and Lipophilicity Comparison

5-Methylsulfanyl-1H-imidazol-2-amine exhibits a distinct molecular weight and calculated lipophilicity compared to its key analog, 4-(Methylthio)imidazole. This difference is critical in the context of lead optimization, where even minor changes in molecular properties can significantly impact pharmacokinetic parameters such as membrane permeability, solubility, and metabolic stability [1]. The target compound has a molecular weight of 129.18 g/mol and a calculated LogP of -0.10 . In contrast, 4-(Methylthio)imidazole (CAS 83553-60-0) has a lower molecular weight of 114.17 g/mol . While a LogP value is not available for this analog, the presence of the 2-amino group in the target compound introduces a hydrogen bond donor and acceptor, fundamentally altering its lipophilicity and interaction potential compared to the analog which lacks this group [1].

MW & LogP
Class-level
MW 129.18 vs 114.17 g/mol; LogP -0.10 vs not available
Supports ADME-profile differentiation
Calculated values; experimental validation may be needed
Medicinal Chemistry Lead Optimization Drug Design

Boiling Point and Purification Strategy

The boiling point is a critical parameter for synthetic chemists, impacting distillation-based purification and reaction condition design. 5-Methylsulfanyl-1H-imidazol-2-amine has a calculated boiling point of 376.4±34.0 °C at 760 mmHg . This is significantly higher than that of a closely related analog, 2-(Methylthio)imidazole (CAS 7666-04-8), which has a reported boiling point of 268.9±23.0 °C at 760 mmHg [1]. This substantial difference of over 100 °C reflects the impact of the 2-amino group on intermolecular forces (primarily hydrogen bonding), which increases the energy required for vaporization . For process chemists, this higher boiling point suggests that chromatographic methods or recrystallization, rather than simple distillation, will be the preferred purification techniques for the target compound.

Boiling Point
Data to verify
376.4±34.0 °C
>100 °C higher than 2-(methylthio)imidazole analog
Supports chromatography over distillation
Process Chemistry Synthetic Methodologies Purification

2-Aminoimidazole Core as a Bioisostere

The presence of the 2-amino group in 5-methylsulfanyl-1H-imidazol-2-amine is not merely a structural feature; it places the compound within the 2-aminoimidazole (2-AI) scaffold class, which is recognized as a privileged structure in medicinal chemistry [1]. This scaffold is a known bioisostere for several important functional groups, including guanidine, acylguanidine, and benzamidine [1]. This bioisosteric replacement capability is a direct functional consequence of the 2-aminoimidazole core. In contrast, analogs lacking the 2-amino group, such as 4-(Methylthio)imidazole (CAS 83553-60-0), cannot perform this bioisosteric function, as they lack the necessary hydrogen-bonding donor/acceptor pattern . While 2-(Methylthio)imidazole (CAS 7666-04-8) also lacks the amino group, the 1-Methyl-2-(methylthio)imidazole (CAS 14486-52-3) is a derivative of the antithyroid drug Methimazole, highlighting how subtle methylation at the 1-position confers a very different biological profile .

Bioisosteric Scaffold
Class-level
2-AI scaffold mimics guanidine/benzamidine; analogs lack this capability
Enables unique target-engagement studies
Literature-supported class-level property
Medicinal Chemistry Drug Discovery Bioisosterism

2-Amino Group Synthetic Versatility

The 2-amino group in 5-methylsulfanyl-1H-imidazol-2-amine provides a unique synthetic handle not present in analogs like 4-(Methylthio)imidazole. This amino group can act as a nucleophile, enabling direct derivatization through acylation, alkylation, or reductive amination to generate amide, secondary amine, or other functionalized products [1]. For instance, acylation with acyl chlorides or anhydrides readily yields amide derivatives , which are common motifs in drug molecules. In contrast, 4-(Methylthio)imidazole lacks this reactive amino group and therefore cannot undergo these specific transformations. Its synthetic utility is primarily through the nucleophilicity of the imidazole nitrogen or the thioether sulfur . Similarly, while 2-(Methylthio)imidazole can undergo reactions at the methylthio group, it lacks the direct derivatization pathway provided by the 2-amino group .

Synthetic Handle
Class-level
2-NH2 enables acylation, alkylation; absent in 4-(methylthio)imidazole
Broader derivatization scope for amine libraries
Standard amine reactivity expected
Organic Synthesis Medicinal Chemistry Derivatization

Differentiating Methylthio Positional Isomers

The position of the methylthio group on the imidazole ring (5- vs. 2- or 4-) is a critical determinant of the compound's electronic structure and, consequently, its chemical and biological properties. 5-Methylsulfanyl-1H-imidazol-2-amine is a distinct positional isomer from 2-(Methylthio)imidazole (CAS 7666-04-8) and 4-(Methylthio)imidazole (CAS 83553-60-0) [REFS-1, REFS-2]. In 5-Methylsulfanyl-1H-imidazol-2-amine, the methylthio group is adjacent to a nitrogen atom with a hydrogen atom (N1) and is meta to the 2-amino group. This substitution pattern creates a unique electronic environment that influences the basicity of the ring nitrogens, the electron density at the reactive sites, and the overall molecular dipole [1]. While direct comparative data on basicity or reactivity are not available, the fundamental principles of heterocyclic chemistry dictate that these positional isomers will exhibit different pKa values for the imidazole N-H and different rates and regioselectivities in electrophilic substitution reactions [2]. For example, 1-Methyl-2-(methylthio)imidazole (CAS 14486-52-3), with a methyl group at N1, is a known impurity of the drug Methimazole, demonstrating a very different biological activity compared to other positional isomers .

Positional Isomerism
Class-level
5-methylthio vs 2-/4- isomers: distinct electronic distribution
May shift SAR and reactivity outcomes
Heterocyclic chemistry principles apply
Positional Isomerism Structure-Activity Relationship Reactivity

5-Methylsulfanyl-1H-imidazol-2-amine: Application Scenarios


Bioisostere Scaffold for Kinase Inhibitor Lead Optimization

Procurement of 5-Methylsulfanyl-1H-imidazol-2-amine is specifically justified when the research goal involves the design of new kinase inhibitors or other target modulators that require a bioisostere of guanidine or benzamidine. The 2-aminoimidazole core of the target compound provides a proven scaffold for this purpose, as established by its class-level properties [1]. This is a distinct advantage over simple methylthioimidazole analogs (e.g., 4-(Methylthio)imidazole, CAS 83553-60-0) which cannot serve this function. Medicinal chemistry teams exploring structure-activity relationships (SAR) around ATP-competitive kinase inhibitors will find this building block valuable for constructing focused compound libraries. The 5-methylthio substituent offers a potential handle for further modulation of lipophilicity and metabolic stability, allowing for fine-tuning of lead compounds.

2-Amine Derivatization for Directed Library Synthesis

For synthetic chemists building focused libraries of 2-aminoimidazole derivatives, 5-Methylsulfanyl-1H-imidazol-2-amine is the required starting material. Its nucleophilic 2-amino group enables direct and efficient derivatization through acylation, alkylation, or reductive amination, providing access to a wide range of amide and amine analogs . This synthetic versatility is absent in analogs lacking the amino group, such as 4-(Methylthio)imidazole. The higher boiling point of the target compound (376.4±34.0 °C) compared to 2-(Methylthio)imidazole (268.9±23.0 °C) [REFS-3, REFS-4] also informs that chromatographic methods will be more suitable for purification than distillation, guiding process chemists in the initial planning stages. This application is critical for early-stage drug discovery programs aiming to explore the chemical space around a 2-aminoimidazole pharmacophore.

ADME Property-Driven Building Block Selection

In lead optimization, even minor differences in molecular properties can dramatically impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The specific molecular weight (129.18 g/mol) and calculated LogP (-0.10) of 5-Methylsulfanyl-1H-imidazol-2-amine distinguish it from the heavier 1-Methyl-2-(methylthio)imidazole (128.2 g/mol) and the more lipophilic 4-(Methylthio)imidazole (114.17 g/mol) . A researcher whose lead series requires a building block within a narrow window of these physicochemical parameters to maintain oral bioavailability or reduce off-target toxicity will find the target compound's specific values a critical criterion for procurement. This data-driven approach to building block selection minimizes the risk of late-stage attrition in drug development.

Isomerically Pure Reference Standard for Analytical Methods

Given the distinct properties of positional isomers, 5-Methylsulfanyl-1H-imidazol-2-amine serves as an essential reference standard for analytical method development, impurity profiling, and process control. Analytical chemists developing HPLC or GC-MS methods for reactions involving methylthioimidazole derivatives require the authentic compound to establish retention times, spectral fingerprints, and to calibrate for purity assessment. The significant differences in physical properties, such as the >100 °C boiling point difference compared to 2-(Methylthio)imidazole [2], ensure that the isomers are chromatographically resolvable. Furthermore, in process chemistry, confirming the identity of the final product against the specific isomer of interest is a regulatory and quality requirement, making procurement of the exact compound with appropriate documentation (e.g., Certificate of Analysis) a mandatory step.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2-Aminoimidazole bioisostere scaffold
Guanidine/benzamidine mimicry profile
Directed library synthesis
Nucleophilic 2-amino derivatization handle
Acylation/alkylation reaction scope
ADME-driven building block selection
Balanced hydrophilic-lipophilic profile
Physicochemical parameter window review
Analytical reference standard
Chromatographically resolvable isomer
HPLC/GC-MS retention time and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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